2,6-Dichloroindophenol sodium salt dihydrate

Description

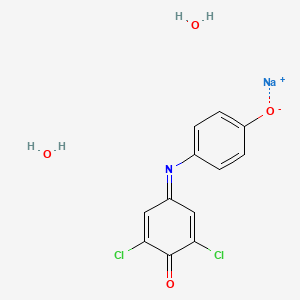

Chemical Identity and Properties 2,6-Dichloroindophenol sodium salt dihydrate (CAS 620-45-1) is a dark green crystalline powder with the molecular formula C₁₂H₆Cl₂NNaO₂·2H₂O and a molecular weight of 326.10 g/mol . It is a redox-sensitive compound widely recognized for its role in vitamin C (ascorbic acid) determination due to its reversible color change from blue (oxidized) to colorless (reduced) .

Properties

IUPAC Name |

sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2.Na.2H2O/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;;;/h1-6,16H;;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHXLAHEFATELD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2NNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthesis via Neutralization and Crystallization

The most widely documented method for preparing 2,6-dichloroindophenol sodium salt dihydrate involves the neutralization of 2,6-dichloroindophenol (DCPI) with sodium hydroxide (NaOH) in aqueous media. The reaction proceeds via deprotonation of the phenolic hydroxyl group, forming the sodium salt, which is subsequently isolated as the dihydrate through controlled crystallization.

Reaction Stoichiometry and Conditions

A stoichiometric ratio of 1:1 DCPI to NaOH is critical to avoid residual acidity or alkalinity. Experimental protocols from academic demonstrations describe dissolving 25 mg of DCPI in 50 mL of deionized water followed by the addition of 1.0 mL of 1 M NaOH to achieve complete solubilization. The solution is stirred at 25°C for 30 minutes, after which slow evaporation under reduced pressure yields crystalline this compound.

Table 1: Optimization of Neutralization Parameters

Chemical Reactions Analysis

Redox Behavior and Electron Transfer Mechanisms

DCIP functions as an electron acceptor in redox reactions, undergoing reversible reduction-oxidation cycles. Its quinone imine structure enables colorimetric detection of electron transfer processes:

| Property | Oxidized State | Reduced State |

|---|---|---|

| Color | Blue (pH > 4.4) / Pink (acidic) | Colorless |

| λmax (UV-Vis absorbance) | 604 ± 5 nm (water) | Loss of absorbance at 604 nm |

| Redox Potential (E°') | +0.217 V (pH 7.0) | — |

In photosynthesis research, DCIP substitutes for NADP+ in photosystem I, accepting electrons from the photosynthetic electron transport chain. Its reduction rate correlates with light-dependent reaction efficiency, measurable via spectrophotometry .

Reaction with Ascorbic Acid (Vitamin C)

DCIP quantitatively detects ascorbic acid through stoichiometric redox coupling:

Reaction:

Key Parameters:

-

pH Sensitivity: Optimal activity at pH 3.5–4.5, where DCIP appears pink and transitions to colorless upon reduction .

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Assays

-

Mechanism: NQO1 catalyzes DCIP reduction using NADH/NADPH as electron donors.

-

Kinetic Parameters:

Parameter Value (DCIP) 25–50 μM 0.8–1.2 μmol/min/mg protein

Mitochondrial Complex II (Succinate Dehydrogenase) Activity

-

DCIP acts as an artificial electron acceptor, bypassing coenzyme Q. Activity is monitored at 600 nm with a molar extinction coefficient () of 21.8 mM⁻¹·cm⁻¹ .

Stability and Reactivity Under Experimental Conditions

| Factor | Effect on DCIP | Recommendations |

|---|---|---|

| Light | Photosensitive degradation | Store in amber vials; limit exposure |

| pH < 2.0 | Irreversible decomposition | Maintain pH 3.5–7.0 |

| Strong Oxidizers (e.g., Cl₂) | Accelerates oxidation | Avoid contact |

Decomposition Products:

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : C₁₂H₆Cl₂NNaO₂·2H₂O

- Molecular Weight : 326.11 g/mol

- CAS Number : 620-45-1

- Solubility : Soluble in water

- Melting Point : >300°C

- Color : Dark green to green powder/crystals

Key Applications

-

Vitamin C Determination

- DCIP is extensively used in titrimetric methods for determining ascorbic acid (vitamin C) levels in food and biological samples. The compound undergoes a color change upon reduction by ascorbic acid, allowing for quantification.

-

Redox Dye in Enzymatic Assays

- As a redox indicator, DCIP is employed to assess the enzymatic activity of glucose oxidase and other enzymes. It can monitor electron transfer processes, providing insights into enzyme kinetics.

-

Environmental Monitoring

- DCIP is utilized in dosimetry for UVB radiation exposure. It can serve as a sensitive indicator of environmental changes and the impact of UV radiation on biological systems.

-

Material Science

- In nanotechnology, DCIP is used to evaluate the efficiency of gold nanoparticles (Au-NPs) in various applications, including drug delivery systems and biosensors.

-

Food Industry Applications

- The compound is employed to assess the quality of food products by measuring antioxidant levels and determining vitamin C content in processed foods.

Case Study 1: Vitamin C Analysis in Fruit Juices

A study conducted on various fruit juices demonstrated the effectiveness of DCIP in determining ascorbic acid concentrations. The results indicated that fresh juices contained significantly higher levels of vitamin C compared to processed variants, showcasing the method's reliability for nutritional assessment.

Case Study 2: Environmental Impact Studies

Research utilizing DCIP as a UVB dosimeter revealed its potential to monitor ecological changes due to increased UV radiation exposure. The findings highlighted the importance of using chemical indicators like DCIP to assess environmental health.

Mechanism of Action

The mechanism of action of 2,6-Dichloroindophenol sodium salt dihydrate involves its role as a redox dye. It acts as an electron acceptor in redox reactions, where it is reduced by various reducing agents. The compound’s ability to change color upon reduction makes it a valuable tool in biochemical assays . In photosynthetic systems, it can substitute for natural electron carriers, allowing the measurement of photosynthetic rates .

Comparison with Similar Compounds

Key Physicochemical Characteristics

- Solubility: Soluble in water (tested at 10 mg/mL during quality control) and ethanol, but insoluble in ether and chloroform . Conn’s Biological Stains reports higher solubility (up to 3% in water and 2% in ethanol), suggesting variability depending on hydration state and purity .

- Spectroscopic Properties : Exhibits absorbance maxima at 600–605 nm in 0.1 M phosphate buffer (pH 8.3) with a molar extinction coefficient of 18.0–19.7 mM⁻¹cm⁻¹ .

Comparison with Similar Compounds

Structural and Functional Analogues

2,6-Dichloroindophenol (Free Acid Form)

- Solubility : The free acid (HA) is less water-soluble but readily extracted into organic phases (e.g., chloroform), achieving a 100-fold concentration reduction in aqueous phases after extraction .

- pH Sensitivity : Exhibits color shifts from red (acidic) to blue (alkaline), unlike the sodium salt, which is stabilized in aqueous buffers .

- Applications : Less commonly used in aqueous assays due to solubility limitations but preferred in organic-phase extractions .

Other Redox Indicators

Phenolic Assay Reagents

- Folin-Ciocalteu Reagent: Measures total phenolic content via electron transfer in alkaline conditions (λmax = 765 nm) . Unlike 2,6-DCIP, it is non-reversible and less specific for ascorbic acid.

- MTT (Thiazolyl Blue) : Used in cell viability assays (λmax = 570 nm) via reduction to formazan, but unsuitable for vitamin C quantification .

Stability and Practical Considerations

- 2,6-DCIP Sodium Salt : Stable in aqueous solution for ≥1 month under ambient conditions .

- Interference Resilience : Susceptible to false signals from sulfites and transition metals, necessitating sample pretreatment (e.g., oxalic acid addition) .

Commercial Variants and Purity

- Sigma-Aldrich (Product D1878) : ≥98% purity, validated for vitamin C assays .

- TCI (D0375) : 95% purity, emphasizing spectroscopic consistency .

- Carl ROTH (HN79.3) : ACS-grade, with ≤12% loss on drying at 120°C .

Research Findings and Methodological Insights

- Vitamin C Detection : Liposomal vitamin C requires ~70 µL for DCIP decoloration (vs. 40 µL for free ascorbic acid), highlighting encapsulation effects .

- Microplate Adaptation : Modified DCIP protocols achieve linearity (R² > 0.99) for vitamin C in lyophilized samples, with sensitivity down to 0.1 mg/100 g fresh weight .

Biological Activity

2,6-Dichloroindophenol sodium salt dihydrate (DCIP) is a chemical compound widely recognized for its applications in biochemical assays, particularly in the determination of vitamin C and as a redox dye. This article delves into its biological activity, mechanisms of action, and various applications supported by research findings and case studies.

- Molecular Formula : C₁₂H₆Cl₂NNaO₂·2H₂O

- Molecular Weight : 326.10 g/mol (dihydrate form)

- CAS Number : 620-45-1

- Appearance : Green to dark green powder or crystals

- Solubility : Soluble in water (10 mg/mL) .

DCIP acts primarily as a redox dye, participating in electron transfer reactions. Its ability to accept electrons makes it a valuable tool in various biochemical assays. When reduced, DCIP changes color from blue to colorless, allowing for quantification of reducing agents such as vitamin C (ascorbic acid) .

The reduction reaction can be summarized as follows:

1. Vitamin C Determination

DCIP is extensively used in assays to quantify vitamin C levels. The method involves the reduction of DCIP by ascorbic acid, where the extent of color change correlates with vitamin C concentration. This application is crucial for nutritional studies and food quality assessments .

2. Photosynthesis Studies

DCIP serves as an indicator in photosynthesis experiments, monitoring the light reactions by assessing electron transport efficiency in chloroplasts. It is used to visualize the reduction of photosynthetic electron carriers .

3. Enzymatic Activity Assays

Research indicates that DCIP can be employed to evaluate enzymatic activities, such as glucose oxidase activity, where it acts as an electron acceptor . This role is significant in metabolic studies and enzyme kinetics.

Case Study 1: Vitamin C Stability

A study investigated the stability of vitamin C in various food products using DCIP as an indicator. The findings demonstrated that DCIP effectively monitored degradation rates under different storage conditions, providing insights into optimal preservation methods .

Case Study 2: Photosynthetic Efficiency

In a controlled experiment assessing the photosynthetic efficiency of different plant species, DCIP was utilized to measure the rate of electron transport during light-dependent reactions. Results indicated significant variations among species, highlighting DCIP's role in ecological research .

Safety and Handling

While DCIP is useful in laboratory settings, it poses certain hazards:

Q & A

Q. Answer :

- Reported values : Absorbance maxima at 600–605 nm in pH 8.3 phosphate buffer, with extinction coefficients of 18.0–19.7 mM⁻¹cm⁻¹ .

Methodological steps :- Prepare fresh DCIP in 0.1 M phosphate buffer (pH 8.3).

- Validate spectrophotometer calibration using ascorbic acid-reduced DCIP as a blank.

- Recalculate extinction coefficients using Beer-Lambert law with standardized DCIP concentrations.

(Advanced) What considerations are critical when using DCIP as an electron acceptor in enzyme activity assays (e.g., succinate dehydrogenase)?

Q. Answer :

- Experimental design :

(Basic) What substances interfere with DCIP in redox assays, and how can they be mitigated?

Q. Answer :

- Interferents : Ferrous (Fe²⁺), stannous (Sn²⁺), cuprous (Cu⁺) ions, sulfites, and thiosulfates .

- Mitigation :

- Add chelating agents (e.g., EDTA) to sequester metal ions.

- Pre-treat samples with oxidizing agents (e.g., hydrogen peroxide) to eliminate sulfites.

(Advanced) How can DCIP solution stability be optimized for long-term use?

Q. Answer :

- Challenges : DCIP solutions degrade within 3 days due to light sensitivity and redox instability .

- Best practices :

- Prepare fresh solutions daily.

- Store in amber vials at 4°C under nitrogen to minimize oxidation.

- Avoid freeze-thaw cycles.

(Advanced) What alternative applications exist for DCIP beyond vitamin C determination?

Q. Answer :

- Electron transport studies : As an acceptor in NADPH diaphorase assays .

- Electrophoresis : Staining glutathione reductase activity in gels .

- Plant biochemistry : Quantifying photosynthetic electron transport rates in chloroplasts .

(Basic) What safety protocols are essential for handling DCIP?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.